N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

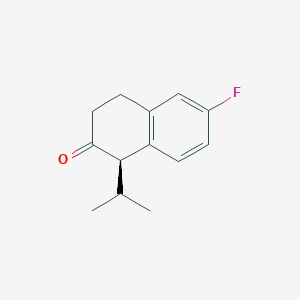

N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide, also known as ADPC, is a compound that belongs to the family of benzenecarboxamides. It has a molecular formula of C12H13Cl2NO3S and an average mass of 322.207 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . For a detailed 3D structure, please refer to specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the search results. These properties can typically be found in chemical databases or safety data sheets .Scientific Research Applications

Organocatalysis in Chemical Synthesis

N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide may have relevance in the field of organocatalysis. Research on similar compounds shows that certain bissulfoxides, closely related to the N-allyl compound, are used as organocatalysts in allylation reactions. These studies highlight the importance of the structure and concentration of such compounds in determining the enantioselectivity of the reactions they catalyze (Fernández et al., 2007).

Synthesis of Sulfenamides

Compounds similar to this compound have been utilized in the synthesis of sulfenamides. For instance, allyl aryl sulfides have undergone transformations under specific conditions to yield N-Boc-protected N-allyl sulfenamides (Bach & Korber, 2000).

Modification and Acylation of Polyamides

Research involving the modification and acylation of polyamides indicates potential applications for N-allyl compounds. A study detailed the synthesis of penta-N-protected polyamide derivatives, including modifications like allyl and ethylsulfonyl groups, which are structurally similar to this compound (Pak & Hesse, 1998).

Cardiovascular Pharmacology

In cardiovascular pharmacology, compounds structurally similar to this compound have been studied. For example, SK&F 85174, an N-allyl derivative, demonstrated significant neuroinhibitory effects and was explored as a potential therapeutic agent for various cardiovascular disorders (Blumberg, Wilson, & Hieble, 1985).

Electrophysiological Activity in Cardiac Research

In cardiac research, N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural resemblance with the N-allyl compound, have been synthesized and their electrophysiological activities studied. These compounds demonstrated potential in selective class III electrophysiological activity (Morgan et al., 1990).

Safety and Hazards

The safety data sheet for N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide was not found in the search results. Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. It’s recommended to refer to the manufacturer’s safety data sheet for this information .

properties

IUPAC Name |

2,3-dichloro-4-ethylsulfonyl-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3S/c1-3-7-15-12(16)8-5-6-9(11(14)10(8)13)19(17,18)4-2/h3,5-6H,1,4,7H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDRJAIJCDCSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC=C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2357803.png)

![4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2357807.png)

![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)

![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)